1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a nitrophenyl group attached to a propan-2-one backbone
Vorbereitungsmethoden
The synthesis of 1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one typically involves multi-step organic reactionsIndustrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the nitrophenyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(5-(difluoromethyl)-2-nitrophenyl)propan-2-one can be compared with other similar compounds such as:
1-Bromo-3-phenylpropane: Differing by the presence of a phenyl group instead of a nitrophenyl group.
1-Bromo-3-chloropropane: Differing by the presence of a chlorine atom instead of a difluoromethyl group.
1-Bromo-3-(5-(difluoromethoxy)-2-iodophenyl)propan-2-one: Differing by the presence of an iodophenyl group instead of a nitrophenyl group. These comparisons highlight the unique structural features and reactivity of this compound.
Eigenschaften
Molekularformel |
C10H8BrF2NO3 |
---|---|
Molekulargewicht |
308.08 g/mol |
IUPAC-Name |
1-bromo-3-[5-(difluoromethyl)-2-nitrophenyl]propan-2-one |
InChI |
InChI=1S/C10H8BrF2NO3/c11-5-8(15)4-7-3-6(10(12)13)1-2-9(7)14(16)17/h1-3,10H,4-5H2 |
InChI-Schlüssel |
WNUKELASKZPCJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)F)CC(=O)CBr)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.